- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
Produktname:Ethynylcyclohexane
Ethynylcyclohexane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- Inchi: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- InChI-Schlüssel: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- Lächelt: C#CC1CCCCC1
Berechnete Eigenschaften
- Genaue Masse: 108.09400
- Monoisotopenmasse: 108.094
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 98.5
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0A^2
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.1
Experimentelle Eigenschaften
- Farbe/Form: Farblose transparente Flüssigkeit
- Dichte: 0.828 g/mL at 25 °C(lit.)
- Siedepunkt: 130-132 °C(lit.)
- Flammpunkt: Fahrenheit: 64.4° f< br / >Celsius: 18° C< br / >
- Brechungsindex: n20/D 1.4540(lit.)
- Wasserteilungskoeffizient: Immiscible with water.
- PSA: 0.00000
- LogP: 2.19990
- Löslichkeit: Nicht bestimmt
Ethynylcyclohexane Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H225
- Warnhinweis: P210
- Transportnummer gefährlicher Stoffe:UN 3295BF 3 / PGII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 11
- Sicherheitshinweise: 16
- FLUKA MARKE F CODES:10
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:3.1
- PackingGroup:II
- Lagerzustand:Entflammbarer Bereich
Ethynylcyclohexane Zolldaten
- HS-CODE:2902199090
- Zolldaten:
China Zollkodex:
2902199090Übersicht:
2902090990 Andere naphthenische Kohlenwasserstoffe\Cyclische Olefine und zyklische Terpene.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:2.0%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten
Zusammenfassung:
29029990 andere Cyclane, Cyclene und Cyclotherpene. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%
Ethynylcyclohexane Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |
Ethynylcyclohexane |
931-48-6 | 98% | 10g |
¥2040.00 | 2024-04-25 | |
TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-192818-0.1g |
ethynylcyclohexane |
931-48-6 | 95% | 0.1g |
$30.0 | 2023-09-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥900.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |
Ethynylcyclohexane |
931-48-6 | 98% | 100mg |
¥67.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥1080.00 | 2024-04-25 | |
Oakwood | 237953-25g |
Ethynylcyclohexane |
931-48-6 | 97% | 25g |
$480.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |
Ethynylcyclohexane |
931-48-6 | 95% | 250mg |
¥378.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |
Cyclohexylacetylene, |
931-48-6 | 1g |
¥346.00 | 2023-07-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |
Ethynylcyclohexane |
931-48-6 | 95% | 1g |
¥748.0 | 2023-01-18 |
Ethynylcyclohexane Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Convenient two-step conversion of acid chlorides to terminal alkynesSynlett, 1990, (4),,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Product class 8: linear alkynes: synthesis by eliminationScience of Synthesis, 2008, 43, 435-467,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Referenz
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzeneJournal of the Chemical Society, 1992, (3), 219-20,
Synthetic Routes 6
Reaktionsbedingungen
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
Referenz
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
Referenz
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAFTetrahedron Letters, 2008, 49(48), 6794-6796,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Referenz
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
Referenz
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene sourceOrganic Chemistry Frontiers, 2020, 7(4), 702-708,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Referenz
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexeneOrganic Syntheses, 1986, 64, 44-9,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
Synthetic Routes 12
Reaktionsbedingungen
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
Referenz
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6,
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
Referenz
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysisChemical Communications (Cambridge, 2022, 58(85), 11937-11940,
Synthetic Routes 15
Reaktionsbedingungen
Referenz
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
Referenz
- The synthesis and reactions of alkynylboranes and "ate" complexes1976, , ,,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Referenz
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
Synthetic Routes 19
Reaktionsbedingungen
Referenz
- Reaction of cyclohexylacetylene with lower saturated monobasic acidsZhurnal Obshchei Khimii, 1957, 27, 1185-7,
Synthetic Routes 20
Reaktionsbedingungen
Referenz
- Synthesis of linear alkynes by rearrangementScience of Synthesis, 2008, 43, 469-554,
Ethynylcyclohexane Raw materials
- Cyclohexanone p-Toluenesulfonylhydrazone
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Cyclohexane, (2,2-dibromoethenyl)-
- 1-cyclohexylethan-1-one
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Lithium Acetylide-ethylenediamine (1:1)
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
- Cyclohexane, (2,2-dichloroethenyl)-
- Lithium acetylide(Li(C2H)) (9CI)
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane Verwandte Literatur
-
1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068
-
Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948
-
Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244
-
Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898
-
Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane

Reinheit:99%
Menge:25g
Preis ($):441.0